![molecular formula C19H23NO3 B13316227 tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate](/img/structure/B13316227.png)
tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a naphthalene ring, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate typically involves multiple steps. One common synthetic route starts with the reaction of naphthalene-1-carboxaldehyde with tert-butyl carbamate in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to further reactions, including oxidation and esterification, to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of naphthalene-1-carboxylic acid derivatives.
Reduction: Formation of naphthalen-1-ylmethylamine derivatives.
Substitution: Formation of various substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of probes or inhibitors for specific enzymes or receptors .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of diseases where carbamate derivatives have shown efficacy .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer chemistry and material science .
Mecanismo De Acción
The mechanism of action of tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The naphthalene ring may also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- tert-ButylN-[1-(naphthalen-2-yl)-1-oxopropan-2-yl]carbamate
- tert-ButylN-[2-(hydroxymethyl)naphthalen-1-yl]carbamate
- tert-ButylN-(2,3-dihydroxypropyl)carbamate
Comparison: tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate is unique due to the presence of the naphthalen-1-ylmethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and specificity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C19H23NO3 |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
tert-butyl N-(2-formyl-3-naphthalen-1-ylpropyl)carbamate |
InChI |
InChI=1S/C19H23NO3/c1-19(2,3)23-18(22)20-12-14(13-21)11-16-9-6-8-15-7-4-5-10-17(15)16/h4-10,13-14H,11-12H2,1-3H3,(H,20,22) |
Clave InChI |
GLFLGRYFHIZXEX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CC1=CC=CC2=CC=CC=C21)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



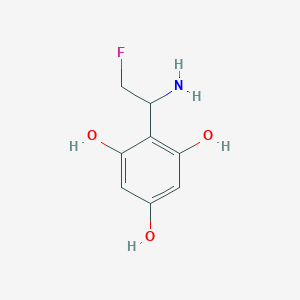
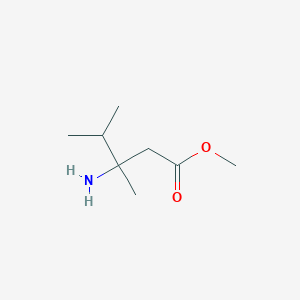
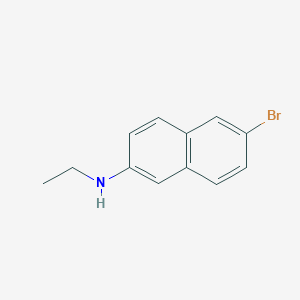
![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B13316167.png)
![(3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoicacid](/img/structure/B13316178.png)
amine](/img/structure/B13316179.png)
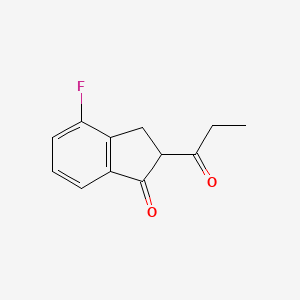

![3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid](/img/structure/B13316202.png)
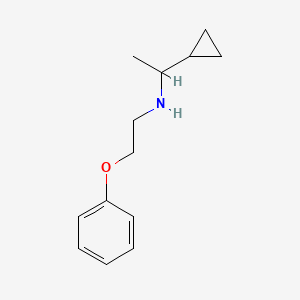

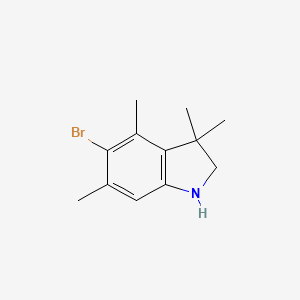
![3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine](/img/structure/B13316244.png)
